(s)-alpha-(Fluoromethyl) tryptophan
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Overview
Description
Alpha-(Fluoromethyl)tryptophan is a synthetic compound that serves as a precursor to serotonin. It is often used in research to study the biosynthesis of serotonin and has been shown to decrease dopamine levels in the rat brain . This compound has also been explored for its potential as a chemotherapeutic agent, effective against various solid tumors, including breast, ovarian, prostate, and colon cancers .
Preparation Methods
Alpha-(Fluoromethyl)tryptophan can be synthesized in the laboratory through various methods. One common approach involves the use of fluorinase enzymes, which facilitate the direct formation of the carbon-fluorine bond . This enzymatic method is highly selective and efficient, making it a promising route for the synthesis of fluorinated compounds . Industrial production methods may involve more complex multi-step processes, including the use of fluoroiodomethane and visible light-mediated radical fluoromethylation .
Chemical Reactions Analysis
Alpha-(Fluoromethyl)tryptophan undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Alkylation: Alpha-(Fluoromethyl)tryptophan can be alkylated at the alpha carbon atom, affecting its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-(Fluoromethyl)tryptophan has a wide range of scientific research applications:
Mechanism of Action
Alpha-(Fluoromethyl)tryptophan exerts its effects by acting as a precursor to serotonin. It is involved in the biosynthesis of serotonin, which plays a crucial role in regulating mood, sleep, and other physiological functions . The compound also inhibits l-amino acid decarboxylase activity by alkylating this enzyme at the alpha carbon atom, affecting the levels of various neurotransmitters .
Comparison with Similar Compounds
Alpha-(Fluoromethyl)tryptophan is unique due to its fluorine atom, which imparts distinct chemical and biological properties. Similar compounds include:
Tryptophan: The parent compound, which is a precursor to serotonin but lacks the fluorine atom.
5-Hydroxytryptophan: Another serotonin precursor that is commonly used as a dietary supplement.
Fluorinated Amino Acids: Other fluorinated analogs of amino acids that have unique properties due to the presence of fluorine.
Alpha-(Fluoromethyl)tryptophan stands out due to its specific applications in serotonin biosynthesis and its potential as a chemotherapeutic agent .
Properties
Molecular Formula |
C12H13FN2O2 |
---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
(2S)-2-amino-2-(fluoromethyl)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13FN2O2/c13-7-12(14,11(16)17)5-8-6-15-10-4-2-1-3-9(8)10/h1-4,6,15H,5,7,14H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
BZEQVHKJCVLJMC-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@](CF)(C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CF)(C(=O)O)N |
Origin of Product |
United States |
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